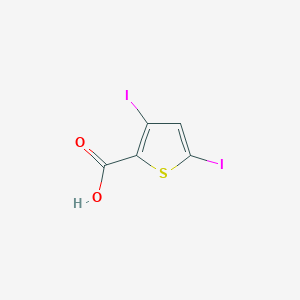

3,5-Diiodothiophene-2-carboxylic acid

Description

Contextualization within Thiophene (B33073) Heterocycle Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are fundamental components in a vast array of functional organic materials and pharmaceuticals. The thiophene ring system is electron-rich and susceptible to electrophilic substitution reactions. The introduction of halogen atoms, such as iodine, onto the thiophene core profoundly influences its electronic properties and reactivity.

In the case of 3,5-diiodothiophene-2-carboxylic acid, the two iodine atoms at the 3- and 5-positions significantly alter the electron distribution within the thiophene ring. The electron-withdrawing nature of the iodine atoms, coupled with the carboxylic acid group at the 2-position, makes this molecule a unique substrate for various chemical transformations. The C-I bonds are relatively weak and can be readily cleaved, providing sites for further functionalization through cross-coupling reactions.

Significance of Halogenated Carboxylic Acids as Synthetic Intermediates

Halogenated carboxylic acids are a pivotal class of compounds in organic synthesis, serving as versatile precursors for a multitude of chemical transformations. The presence of both a halogen and a carboxylic acid functionality on the same molecule offers orthogonal reactivity, allowing for selective manipulation of each group.

The iodine atoms in this compound are particularly valuable as they can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. unipa.itresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules with tailored properties. The carboxylic acid group, on the other hand, can undergo standard transformations such as esterification, amidation, or can be used to direct metallation at an adjacent position. The interplay between these two functional groups makes this compound a powerful tool for synthetic chemists.

Overview of Research Trajectories for this compound

The research involving this compound and its analogs is primarily directed towards the synthesis of novel functional materials, particularly in the realm of organic electronics. The ability to introduce various aryl or acetylenic groups at the 3- and 5-positions allows for the construction of conjugated polymers and oligomers with interesting photophysical and electronic properties.

One of the major research thrusts is the development of new semiconducting materials for organic field-effect transistors (OFETs). core.ac.ukjuniperpublishers.com Thiophene-based polymers are known for their good charge transport characteristics, and the functionalization of the thiophene backbone with different substituents allows for the fine-tuning of their electronic properties. juniperpublishers.com For instance, the introduction of specific side chains can influence the packing of the polymer chains in the solid state, which in turn affects the charge carrier mobility.

While direct research on the biological applications of this compound is not extensively reported, related halogenated thiophene carboxylic acid derivatives have been investigated for their potential as therapeutic agents. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has been shown to have anti-inflammatory properties. nih.gov This suggests a potential, though less explored, research avenue for diiodo-substituted thiophene carboxylic acids.

Scope and Objectives of the Academic Research Compendium

This article aims to provide a focused and scientifically rigorous overview of this compound. The primary objectives are:

To detail the synthesis of this compound by discussing relevant iodination methods for thiophene derivatives.

To explore its reactivity, with a particular emphasis on its application in palladium-catalyzed cross-coupling reactions.

To summarize the current and potential research applications, especially in the field of materials science.

To provide data in an accessible format, including interactive tables, to facilitate understanding.

This compendium will strictly adhere to the outlined topics, providing a thorough and authoritative resource for researchers interested in the chemistry and applications of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1389313-38-5 |

|---|---|

Molecular Formula |

C5H2I2O2S |

Molecular Weight |

379.94 g/mol |

IUPAC Name |

3,5-diiodothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H2I2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |

InChI Key |

HEXSDZQKJQDRSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1I)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diiodothiophene 2 Carboxylic Acid

Strategies for Regioselective Iodination of Thiophene-2-carboxylic Acid Precursors

The direct and regioselective iodination of thiophene-2-carboxylic acid is a primary approach for the synthesis of its 3,5-diiodo derivative. The electron-withdrawing nature of the carboxylic acid group deactivates the thiophene (B33073) ring towards electrophilic substitution and directs incoming electrophiles to the C5 and secondarily to the C3 position. However, achieving di-iodination at both positions requires carefully controlled reaction conditions to overcome the deactivation and ensure high regioselectivity.

Direct Electrophilic Aromatic Iodination Protocols

Direct electrophilic iodination of thiophene-2-carboxylic acid can be achieved using various iodinating agents, often in the presence of an activating agent or a strong acid to enhance the electrophilicity of the iodine source.

One common method involves the use of N-iodosuccinimide (NIS) as the iodine source. researchgate.netcore.ac.uk The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid (H₂SO₄), which protonates NIS to generate a more potent electrophilic species. researchgate.net The carboxylic acid group at the C2 position directs the initial iodination to the C5 position. A second equivalent of the iodinating reagent can then introduce an iodine atom at the C3 position, yielding the desired 3,5-diiodothiophene-2-carboxylic acid. The reaction conditions, including temperature and reaction time, must be carefully optimized to favor the di-substituted product over the mono-substituted intermediate.

| Reagent System | Solvent | Typical Conditions | Product |

| N-Iodosuccinimide (NIS) / H₂SO₄ | Sulfuric Acid | 0°C to room temperature | This compound |

| Iodine (I₂) / Oxidant (e.g., HIO₃, H₅IO₆) | Acetic Acid/Water | Elevated temperatures | This compound |

Another established protocol utilizes molecular iodine (I₂) in combination with a strong oxidizing agent. Oxidants such as iodic acid (HIO₃) or periodic acid (H₅IO₆) are employed to generate a highly electrophilic iodine species in situ. orgsyn.orgnih.gov These reactions are often performed in a mixture of acetic acid and water, sometimes with the addition of a catalytic amount of sulfuric acid. orgsyn.org The reaction with periodic acid is noted for providing the desired iodination product and water as the only by-products, ensuring a cleaner reaction profile. orgsyn.org

Organometallic-Mediated Iodination Approaches (e.g., Directed ortho-Metalation)

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgrsc.org In the context of thiophene-2-carboxylic acid, the carboxylic acid group can act as a directing metalation group (DMG). acs.org The process involves the deprotonation of the thiophene ring at the position ortho to the DMG by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgwikipedia.org

For thiophene-2-carboxylic acid, initial deprotonation of the acidic carboxylic proton occurs, followed by deprotonation at the C5 position upon treatment with an excess of the organolithium reagent. wikipedia.org The resulting dianion can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce an iodine atom specifically at the C5 position. To achieve 3,5-di-iodination via this method, a subsequent metalation at the C3 position would be necessary, followed by another iodination step. This multi-step approach offers high regiocontrol but requires careful handling of air- and moisture-sensitive organometallic intermediates.

| Step | Reagents | Intermediate/Product |

| 1. Dianion Formation | Thiophene-2-carboxylic acid, 2 eq. LDA/n-BuLi | 5-Lithio-thiophene-2-carboxylate |

| 2. Iodination | I₂ | 5-Iodothiophene-2-carboxylic acid |

| 3. (Hypothetical) Further Lithiation/Iodination | Strong base, I₂ | This compound |

Oxidative Iodination Methodologies

Oxidative iodination provides an alternative to direct electrophilic substitution and often utilizes molecular iodine in the presence of an oxidant. As mentioned in section 2.1.1, systems like I₂/HIO₃ and I₂/H₅IO₆ fall under this category. orgsyn.orgnih.gov These methods are advantageous as they can regenerate the active iodinating species from the iodide byproduct, making the process more atom-economical. A notable feature of using periodic acid is the clean reaction profile, yielding only the desired product and water. orgsyn.org

Photoredox-Catalyzed Iodination Systems

Visible-light photoredox catalysis has emerged as a mild and powerful tool for various organic transformations, including C-H functionalization. youtube.comrsc.org While specific examples for the direct di-iodination of thiophene-2-carboxylic acid are not extensively documented, the general principles of photoredox-catalyzed halogenation could be applied. This approach typically involves a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate a reactive radical species. For iodination, this could involve the generation of an iodine radical from a suitable precursor. The regioselectivity would still be governed by the electronic properties of the thiophene-2-carboxylic acid substrate. This area represents a promising avenue for the development of more sustainable and efficient methods for the synthesis of this compound.

Synthesis via Functional Group Interconversion on Dihalo-substituted Thiophenes

An alternative and often highly regioselective route to this compound involves the introduction of the carboxylic acid group onto a pre-existing 3,5-diiodothiophene scaffold. This strategy circumvents the challenges associated with controlling the regioselectivity of direct iodination on the thiophene-2-carboxylic acid core.

Carboxylation Reactions of Halogenated Thiophene Systems

The carboxylation of 3,5-diiodothiophene is a key example of this approach. This transformation is typically achieved through a halogen-metal exchange reaction followed by quenching with carbon dioxide (CO₂).

The process begins with the treatment of 3,5-diiodothiophene with a strong organolithium reagent, most commonly n-butyllithium, at low temperatures. researchgate.net The organolithium reagent selectively replaces one of the iodine atoms with a lithium atom, forming a thienyllithium intermediate. Due to the higher reactivity of the α-position (C2) in thiophenes towards lithiation, the halogen-metal exchange is expected to preferentially occur at the C2 or C5 position if available. In the case of 3,5-diiodothiophene, the iodine at one of these positions would be exchanged. To obtain this compound, one would start with 2,4-diiodothiophene. Lithiation would then occur at the more reactive C2 position, followed by carboxylation. Alternatively, starting with 3,5-diiodothiophene, selective metalation at the 2-position, if achievable, followed by carboxylation would yield the target molecule.

Subsequent exposure of the thienyllithium intermediate to a stream of dry carbon dioxide gas or solid CO₂ (dry ice) leads to the formation of a lithium carboxylate salt. researchgate.netsmolecule.com Acidic workup then protonates the carboxylate to afford the final this compound. This method is highly effective for installing the carboxylic acid group at a specific position defined by the initial halogenation pattern.

| Starting Material | Reagents | Product |

| 2,4-Diiodothiophene | 1. n-BuLi, 2. CO₂, 3. H₃O⁺ | This compound |

This synthetic strategy is analogous to the preparation of 3,5-dibromothiophene-2-carboxylic acid from 3,5-dibromothiophene, a well-established procedure. smolecule.com

Hydrolysis of Nitrile or Ester Precursors of 3,5-Diiodothiophene

The synthesis of carboxylic acids through the hydrolysis of nitriles or esters is a fundamental transformation in organic chemistry. researchgate.net This can be achieved under either acidic or basic conditions. researchgate.net

In the context of preparing this compound, a hypothetical synthetic route would involve the hydrolysis of a precursor such as 3,5-diiodothiophene-2-carbonitrile or a corresponding ester, for instance, methyl 3,5-diiodothiophene-2-carboxylate.

Acid-catalyzed hydrolysis would typically involve heating the nitrile or ester with a strong mineral acid like hydrochloric acid or sulfuric acid in an aqueous medium. researchgate.net The reaction proceeds through protonation of the nitrile or ester, followed by nucleophilic attack by water.

Base-catalyzed (saponification) hydrolysis of an ester precursor would involve heating with a strong base such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com This would initially yield the carboxylate salt, which would then require acidification to produce the final carboxylic acid. youtube.com

While these are standard procedures, specific experimental data and yields for the hydrolysis of 3,5-diiodothiophene precursors are not extensively reported in the surveyed literature. The synthesis of the di-iodinated nitrile or ester precursor itself would be a necessary preceding step.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Solvent-Free Synthesis Routes

While many iodination reactions are conducted in organic solvents, exploring solvent-free conditions is a key green chemistry objective. For instance, the use of solid-state reactions or reactions under microwave irradiation without a solvent could potentially reduce waste and energy consumption. Research into the use of N-iodosuccinimide (NIS) for iodination under solvent-free conditions has been explored for other thiophene derivatives and could be a viable strategy. researchgate.net

Catalyst Reuse and Recycling Strategies

In catalytic iodination reactions, the ability to recover and reuse the catalyst is a significant advantage. The use of solid-supported catalysts, such as zeolites, has been investigated for the iodination of thiophene derivatives. ic.ac.uk These heterogeneous catalysts can be filtered off from the reaction mixture and potentially reactivated and reused, thus minimizing waste. ic.ac.uk

Optimization of Reaction Conditions and Yields for this compound Synthesis

To maximize the yield and purity of this compound, the optimization of various reaction parameters is essential.

Influence of Temperature, Pressure, and Reaction Time

The rate and selectivity of the iodination of thiophene-2-carboxylic acid are highly dependent on temperature, pressure, and reaction time.

Temperature: Generally, increasing the reaction temperature accelerates the reaction rate. However, for electrophilic aromatic substitution, higher temperatures can also lead to the formation of undesired side products and decrease the regioselectivity. Therefore, finding the optimal temperature that provides a reasonable reaction rate while maintaining high selectivity for the 3,5-diiodo product is critical.

Pressure: For reactions involving gaseous reagents or byproducts, pressure can be a significant factor. In the context of the likely solution-phase synthesis of this compound, pressure is not expected to be a primary variable for optimization unless reactions are carried out in a sealed vessel at elevated temperatures.

Reaction Time: The duration of the reaction is another crucial parameter. Insufficient reaction time will result in incomplete conversion of the starting material, leading to a lower yield. Conversely, excessively long reaction times can lead to the formation of degradation products or further, undesired reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Table 2: Hypothetical Optimization Parameters for the Iodination of Thiophene-2-carboxylic Acid

| Parameter | Range | Effect on Reaction |

| Temperature | 0°C to 100°C | Affects reaction rate and selectivity. |

| Reaction Time | 1 hour to 24 hours | Influences the extent of conversion and potential for side reactions. |

| Molar Ratio of Reagents | 1:2 to 1:3 (Substrate:Iodinating Agent) | Crucial for achieving di-iodination and minimizing mono-iodinated product. |

Effect of Catalyst Loading, Ligand Design, and Stoichiometry

The synthesis of this compound is typically achieved through the direct electrophilic iodination of thiophene-2-carboxylic acid. The outcome of this reaction is highly dependent on the interplay between the stoichiometry of the reagents, the choice of catalyst, and, where applicable, the design of ligands.

Stoichiometry: The thiophene ring is electron-rich and prone to electrophilic substitution. However, the attached carboxyl group is electron-withdrawing, which deactivates the ring towards this reaction. Despite this deactivation, the substitution is directed to the C5 and C3 positions (alpha to the sulfur atom). To achieve di-substitution, the stoichiometry of the iodinating agent is critical. A minimum of two molar equivalents of the iodine source is required. Common iodinating agents include molecular iodine (I₂) combined with a strong oxidizing agent (like nitric acid or mercuric oxide), or N-iodosuccinimide (NIS). orgsyn.org Using an excess of the iodinating agent can drive the reaction to completion but also increases the risk of side reactions and complicates purification.

Catalyst Loading and Ligand Design: While direct iodination of highly activated rings can proceed without a catalyst, modern methods often employ catalytic systems to enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions. thieme-connect.com For instance, Pd(II)-catalyzed C-H iodination using molecular iodine as the oxidant has been developed for various aromatic systems. nih.gov In such reactions, the catalyst loading is a crucial parameter. A higher catalyst loading can increase the reaction rate but also adds to the cost and potential for product contamination with heavy metals. Typically, catalyst loading for palladium-based systems is kept low, often in the range of 2-5 mol%. nih.gov

For reactions involving organometallic catalysts, such as palladium or copper, the ligand bound to the metal center plays a pivotal role. wikipedia.org While simple salts like Pd(OAc)₂ can be effective, the use of specific ligands can stabilize the catalytic species, prevent catalyst decomposition, and fine-tune the electronic and steric environment of the metal, thereby influencing the reaction's efficiency and selectivity. Although detailed ligand design studies specifically for the synthesis of this compound are not extensively documented, principles from related cross-coupling and C-H activation reactions suggest that phosphine-based or N-heterocyclic carbene (NHC) ligands could be beneficial.

The table below illustrates the generalized effects of these parameters on the synthesis of di-iodinated thiophenes, based on established principles of aromatic halogenation.

Table 1: Influence of Reaction Parameters on the Synthesis of Di-iodinated Thiophenes

| Parameter Varied | Condition | Observed Outcome on Yield/Selectivity | Rationale |

|---|---|---|---|

| Iodine Source Stoichiometry (vs. Substrate) | 1.0 equivalent | Low yield of di-iodinated product; significant mono-iodinated product and starting material remain. | Insufficient electrophile for two substitutions. |

| >2.2 equivalents | High yield of di-iodinated product. | Sufficient electrophile to overcome ring deactivation and drive the reaction to completion. | |

| Catalyst Loading (e.g., Pd(OAc)₂) | Low (e.g., <1 mol%) | Slow reaction rate, potentially incomplete conversion. | Insufficient active catalytic sites. |

| Optimal (e.g., 2-5 mol%) | Efficient conversion without excessive cost or purification burden. nih.gov | Balances reaction rate with practical considerations. | |

| Catalyst System | I₂ / Oxidizing Agent (e.g., HNO₃) | Effective but can lead to side-products due to harsh conditions. | Classical, powerful electrophilic iodination method. |

| NIS / Acid Catalyst (e.g., TsOH) | Milder conditions, often leading to cleaner reactions and easier purification. thieme-connect.com | In-situ generation of a potent electrophilic iodine species under controlled conditions. |

Development of High-Purity Isolation and Purification Protocols

Achieving high purity is essential for the use of this compound as an intermediate in subsequent synthetic steps. The purification process typically involves a series of steps beginning after the reaction is deemed complete.

Initial Work-up and Isolation: The first step in isolation often involves quenching the reaction to neutralize any remaining reactive agents. If molecular iodine is used, the reaction mixture is commonly treated with an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove the excess iodine, which is observed by the disappearance of the characteristic brown or purple color. orgsyn.org Subsequently, the solution is acidified with a strong mineral acid, like hydrochloric acid. This protonates the carboxylate group, causing the desired this compound to precipitate out of the aqueous solution due to its reduced solubility. The crude solid product can then be collected by vacuum filtration and washed with cold water to remove residual acids and inorganic salts.

Recrystallization: Recrystallization is the most powerful and widely used technique for the purification of solid organic compounds like this compound. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. For aromatic carboxylic acids, common solvents include acetic acid, ethanol (B145695), methanol (B129727), or mixtures of solvents such as ethanol and water. google.comresearchgate.net

The protocol involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then filtered, if necessary, to remove any insoluble impurities. Upon slow cooling, the solubility of the product decreases, leading to the formation of well-defined crystals of high purity. The impurities, being present in smaller concentrations, tend to remain in the solvent, known as the mother liquor. The purified crystals are then collected by filtration and dried under vacuum to remove any residual solvent.

Purity Assessment: The purity of the final product is confirmed through various analytical techniques. The melting point of a pure crystalline solid is sharp and within a narrow range. The presence of impurities typically causes a depression and broadening of the melting point range. Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to detect the presence of any residual starting materials or by-products. Finally, spectroscopic methods provide structural confirmation. ¹H NMR spectroscopy would confirm the absence of protons at the 3 and 5 positions, while IR spectroscopy would show a characteristic C=O stretching frequency for the carboxylic acid.

Chemical Reactivity and Transformation Pathways of 3,5 Diiodothiophene 2 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the thiophene (B33073) ring is a primary site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

The carboxylic acid functionality of 3,5-diiodothiophene-2-carboxylic acid can be readily converted into esters and amides, which are common methods for derivatization. intlab.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The sequence of reagent addition can be crucial in these reactions.

These derivatization reactions are valuable for modifying the solubility, and electronic properties of the molecule, which is particularly relevant in the development of materials and pharmaceuticals.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents | Product |

|---|---|---|---|

| Esterification | This compound, Methanol | H₂SO₄ (catalytic) | Methyl 3,5-diiodothiophene-2-carboxylate |

| Amidation | This compound, Aniline | EDCI, HOBt, Et₃N | N-phenyl-3,5-diiodothiophene-2-carboxamide |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The reduction to a primary alcohol , (3,5-diiodothiophen-2-yl)methanol, can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃-THF, are also effective for this transformation and can offer better selectivity in the presence of other reducible functional groups.

The partial reduction of the carboxylic acid to an aldehyde , 3,5-diiodothiophene-2-carbaldehyde, is a more challenging transformation as aldehydes are themselves readily reduced. To stop the reduction at the aldehyde stage, less reactive reducing agents or specific methodologies are required. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a thioester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. Another approach involves the in-situ formation of a silyl (B83357) ester followed by reduction.

Table 2: Reduction of the Carboxylic Acid Moiety

| Desired Product | Reducing Agent | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, room temperature |

| Primary Alcohol | Borane-THF complex (BH₃-THF) | THF, room temperature |

| Aldehyde | 1. Thionyl Chloride (SOCl₂) 2. LiAlH(Ot-Bu)₃ | 1. Reflux 2. Anhydrous ether, -78 °C |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous toluene, -78 °C |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic carboxylic acid like this compound is generally a difficult reaction that requires high temperatures or the presence of a catalyst. The direct thermal decarboxylation of simple aromatic carboxylic acids is not a facile process.

However, the presence of certain functional groups can facilitate decarboxylation. For instance, if a strongly electron-withdrawing group is present at the α-carbon, decarboxylation can proceed more readily, often through a cyclic transition state. In the case of this compound, the iodine atoms are electron-withdrawing, which might lower the required temperature for decarboxylation compared to thiophene-2-carboxylic acid itself.

Catalytic methods can also be employed to promote decarboxylation under milder conditions. For example, copper salts have been used to catalyze the decarboxylation of aromatic carboxylic acids. More recent methods involve photoredox catalysis, which can enable decarboxylative functionalizations under neutral conditions. The mechanism of decarboxylation can proceed through various pathways, including the formation of a carbanion, a radical, or via a concerted pericyclic reaction, depending on the substrate and reaction conditions.

The carboxylic acid can be converted to more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates in organic synthesis.

Acyl halides , particularly acyl chlorides, are commonly synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the halide ion. For instance, the reaction of this compound with thionyl chloride would yield 3,5-diiodothiophene-2-carbonyl chloride.

Acid anhydrides can be formed from the corresponding carboxylic acid through dehydration. This can be achieved by heating the carboxylic acid, although this is often not practical. A more common laboratory method involves the reaction of a carboxylic acid with an acyl chloride. Alternatively, dehydrating agents such as phosphorus pentoxide or the use of coupling agents can be employed. A modern approach involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride to promote the formation of anhydrides under mild conditions.

Reactivity at the Iodine Substituents

The iodine atoms at the 3- and 5-positions of the thiophene ring are key sites for transformations that modify the thiophene core, most notably through substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is generally less common on electron-rich aromatic systems like thiophene compared to electron-deficient systems. The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, iodide).

For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is an electron-withdrawing group. The reactivity of the iodine atoms towards SNAr would be influenced by the electronic effects of the carboxylic acid and the other iodine atom.

While direct SNAr on diiodothiophenes might be challenging, these positions are highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which proceed through a different mechanism (oxidative addition/reductive elimination) but effectively result in the substitution of the iodine atoms. Cross-coupling reactions are generally faster at the α-positions (2 and 5) of the thiophene ring compared to the β-positions (3 and 4). In this compound, the iodine at the 5-position would be expected to be more reactive in such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-I bonds at the C3 and C5 positions allows for controlled, selective functionalization.

In palladium-catalyzed cross-coupling reactions involving 2-substituted 3,5-dihalothiophenes, functionalization typically occurs preferentially at the C5 position. This regioselectivity is governed by a combination of electronic and steric factors. The C5 position (the α-position relative to the sulfur atom) is generally more reactive in palladium-catalyzed reactions than the C3 position (the β-position). The electron-withdrawing carboxylic acid group at C2 further enhances the electrophilicity of the adjacent C3-I bond, but the α-position's inherent higher reactivity in the catalytic cycle's oxidative addition step usually dominates.

For instance, in Suzuki-Miyaura couplings, the reaction of a 2,5-dihalothiophene with an organoboron reagent will almost exclusively yield the 5-substituted product under carefully controlled conditions. nih.gov While direct studies on this compound are specific, the principles derived from analogous systems like 2,3-dibromothiophene (B118489) show a strong preference for reaction at the α-position (C2 in that case) over the β-position (C3). researchgate.net This established precedent suggests a reliable preference for C5 coupling in this compound.

The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, which is the rate-determining step and is faster at the C5 position. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling (Note: This table is illustrative of typical conditions for selective coupling at the more reactive halogen site on a thiophene ring.)

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product (Major) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Dioxane | 5-Phenyl-3-iodothiophene-2-carboxylic acid |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-(4-Methoxyphenyl)-3-iodothiophene-2-carboxylic acid |

The differential reactivity between the C5-I and C3-I bonds is the foundation for sequential functionalization strategies, enabling the synthesis of asymmetrically substituted 2,3,5-thiophenic systems. This approach involves a two-step process:

First Coupling at C5: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed under mild conditions to selectively functionalize the more reactive C5 position. The reaction is stopped after the mono-coupled product, 5-substituted-3-iodothiophene-2-carboxylic acid, is formed.

Second Coupling at C3: The isolated mono-coupled product is then subjected to a second, often more forcing, cross-coupling reaction with a different coupling partner. This step functionalizes the less reactive C3-I bond, yielding a 3,5-disubstituted-thiophene-2-carboxylic acid with different groups at the C3 and C5 positions.

For example, a Sonogashira coupling could be performed selectively at the C5 position with a terminal alkyne. organic-chemistry.org The resulting 5-alkynyl-3-iodothiophene derivative can then undergo a Suzuki coupling at the C3 position with a boronic acid, affording a complex, asymmetrically substituted thiophene. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities in each step. Recent advances have also explored decarbonylative Sonogashira couplings where carboxylic acids themselves can act as electrophilic partners, highlighting the diverse reactivity pathways available. rsc.orgnih.govrsc.org

Direct Arylation Reactions

Direct (hetero)arylation is an increasingly important C-H activation strategy that avoids the pre-functionalization of one of the coupling partners. unipd.it In the context of this compound, it serves as the aryl halide component. The reaction couples the diiodothiophene with a (hetero)aromatic partner that possesses an activatable C-H bond.

The reaction is catalyzed by palladium, typically with a phosphine (B1218219) ligand, and requires a base, often a carboxylate like potassium acetate (B1210297) or pivalate, to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway. unipd.itresearchgate.net Similar to other cross-coupling methods, the first arylation is expected to occur selectively at the C5 position. This method is highly atom-economical and can reduce the number of synthetic steps compared to traditional cross-coupling reactions that require organometallic reagents. documentsdelivered.com

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange) and Subsequent Quenching

Metal-halogen exchange is a powerful tool for converting aryl halides into highly reactive organometallic species. wikipedia.org For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures.

The reaction proceeds rapidly, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgprinceton.edu The regioselectivity of the exchange is a critical consideration. The acidity of the proton at the C4 position, which is enhanced by the two flanking iodine atoms, can influence the stability of the resulting lithiated species. It is generally observed that exchange at the C5 position occurs preferentially. The resulting 3-iodo-5-lithiothiophene-2-carboxylate intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles.

This two-step sequence of lithium-halogen exchange followed by electrophilic quench allows for the introduction of a diverse array of functional groups at the C5 position.

Table 2: Examples of Metal-Halogen Exchange and Electrophilic Quenching

| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C5 |

| n-BuLi | H₂O | -H (Deiodination) |

| n-BuLi | CO₂ | -COOH |

| n-BuLi | DMF (N,N-Dimethylformamide) | -CHO (Formylation) |

| n-BuLi | R-CHO (Aldehyde) | -CH(OH)R |

| n-BuLi | I₂ | -I (No net reaction) |

Note: The carboxylic acid must first be deprotonated by the organolithium reagent, requiring at least two equivalents of the reagent for the exchange to proceed.

Reactivity of the Thiophene Ring System

Electrophilic Aromatic Substitution on Substituted Thiophenes (considering deactivation by iodine and carboxyl groups)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic rings. Unsubstituted thiophene is highly reactive towards electrophiles, significantly more so than benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5). pearson.com

However, the reactivity of the thiophene ring in this compound is drastically reduced. The sole remaining hydrogen atom is at the C4 position. This position is deactivated towards electrophilic attack by the powerful electron-withdrawing effects of three substituents: the two iodine atoms and the carboxylic acid group. youtube.commasterorganicchemistry.com Both halogens (via induction) and the carboxyl group (via induction and resonance) pull electron density out of the thiophene ring, making it electron-poor and thus less attractive to incoming electrophiles. youtube.commasterorganicchemistry.commasterorganicchemistry.com

Consequently, forcing conditions and a very strong electrophile would be required to achieve electrophilic substitution at the C4 position. Reactions like nitration, sulfonation, or Friedel-Crafts acylation, which are common for many aromatic systems, would be extremely challenging and likely result in low yields or decomposition of the starting material. The primary synthetic utility of this compound, therefore, lies in the transformation of the C-I bonds rather than substitution at the C-H bond.

Nucleophilic Additions and Ring Transformations

The electron-withdrawing nature of the carboxylic acid group and the iodine atoms deactivates the thiophene ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org However, direct nucleophilic substitution on the thiophene ring of this compound itself is not extensively documented in readily available literature. More commonly, the reactivity of the di-iodo thiophene core is exploited in the synthesis of fused heterocyclic systems, which can be considered a form of ring transformation.

One significant transformation pathway involves the intramolecular cyclization of derivatives of 3,5-disubstituted-thiophene-2-carboxylic acids to form thieno[3,2-b]pyridine (B153574) structures. This process typically involves initial modification of the carboxylic acid, for example, to an amide, followed by a base-promoted intramolecular cyclization. A proposed mechanism for such a transformation involves a tandem sequence of C-1,4 conjugate addition followed by an intramolecular N-1,2-addition (amide bond formation) and subsequent aromatization. researchgate.net

While direct ring-opening of the thiophene ring in this compound by nucleophiles is not a commonly reported reaction pathway, the synthesis of thieno[2,3-b]pyridines from related thiophene derivatives highlights the potential for complex ring transformations in this class of compounds. nih.gov

Oxidative Coupling of Thiophenes

This compound and its derivatives are excellent substrates for various palladium-catalyzed oxidative coupling reactions. The carbon-iodine bonds are particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org These reactions are fundamental in constructing more complex molecular architectures based on the thiophene scaffold.

Prominent among these are the Suzuki-Miyaura, Sonogashira, and Heck reactions. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the di-iodothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly efficient for creating carbon-carbon bonds between the thiophene ring and various aryl or vinyl groups. While specific data for this compound is sparse, related compounds like 3,5-dichloro-1,2,4-thiadiazole (B1299824) have been shown to undergo sequential Suzuki-Miyaura coupling reactions. biosynth.com The presence of a carboxylic acid group can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center. youtube.com To circumvent this, the carboxylic acid is often protected as an ester during the coupling reaction.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the di-iodothiophene and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. science.gov This is a powerful method for synthesizing ethynyl-substituted thiophenes. These products can then serve as precursors for further transformations, such as the synthesis of fused heterocyclic systems like thieno[2,3-c]pyran-7-ones through iodolactonization. nih.gov

Heck Reaction: The Heck reaction couples the di-iodothiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction provides a direct method for the vinylation of the thiophene ring.

The following table summarizes representative conditions for these oxidative coupling reactions, drawing from general knowledge of di-halothiophene reactivity.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | General Conditions |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or Et₃N | Toluene, DMF, or Water with surfactant | Room Temperature to Reflux |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or iPr₂NH | THF or DMF | Room Temperature to 70 °C |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 °C |

This table presents generalized conditions and specific outcomes may vary based on the exact substrates and reagents used.

These oxidative coupling reactions underscore the synthetic utility of this compound as a versatile scaffold for the construction of complex, functionalized thiophene-based molecules for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 3,5 Diiodothiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,5-Diiodothiophene-2-carboxylic acid, providing precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting a single resonance corresponding to the proton at the C4 position of the thiophene (B33073) ring. The chemical shift of this proton is influenced by the cumulative electron-withdrawing effects of the adjacent iodine atom at C5 and the carboxylic acid group at C2. Typically, the acidic proton of the carboxylic acid group itself presents as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, and its signal can be confirmed by its disappearance upon deuterium (B1214612) exchange (D₂O shake). libretexts.org The lone aromatic proton on the thiophene ring is expected to appear as a sharp singlet, with its precise chemical shift being a key indicator of the electronic environment.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H4 | ~7.5 - 8.5 | Singlet | The exact shift is dependent on the solvent and the electronic effects of the substituents. |

| COOH | ~10 - 12 | Broad Singlet | Position is concentration-dependent and the signal disappears upon D₂O exchange. libretexts.org |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Five distinct signals are anticipated, corresponding to the four carbons of the thiophene ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are significantly influenced by the iodine and carboxyl substituents. The carbons directly attached to the iodine atoms (C3 and C5) are expected to be shifted to higher field (lower ppm) compared to unsubstituted thiophene due to the heavy atom effect, while the carbon bearing the carboxylic acid (C2) will be downfield. The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups. libretexts.orgwisc.edu

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (in off-resonance decoupled spectrum) | Notes |

| C2 | ~140 - 150 | Singlet | Attached to the carboxylic acid group. |

| C3 | ~80 - 90 | Singlet | Attached to an iodine atom. |

| C4 | ~135 - 145 | Doublet | The only carbon attached to a proton. |

| C5 | ~75 - 85 | Singlet | Attached to an iodine atom. |

| COOH | ~165 - 175 | Singlet | Carbonyl carbon of the carboxylic acid. libretexts.org |

To further corroborate the structural assignments, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no cross-peaks for the aromatic region, confirming the presence of an isolated proton on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would display a direct correlation between the proton at C4 and the C4 carbon, definitively linking the ¹H and ¹³C signals for this position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across the entire molecule. Key expected long-range correlations would include:

The proton at C4 showing correlations to C2, C3, and C5.

The acidic proton of the carboxylic acid potentially showing a correlation to the C2 and carbonyl carbons.

These 2D NMR experiments, taken together, would provide unequivocal evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful method for identifying functional groups and providing a unique molecular fingerprint for this compound.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the thiophene ring. nih.govlibretexts.org The presence of heavy iodine atoms will also influence the fingerprint region of the spectrum.

| Functional Group/Bond | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. libretexts.org |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp | The position is sensitive to conjugation and hydrogen bonding. libretexts.org |

| C-C Ring Stretch (Thiophene) | 1300-1550 | Medium to Weak | Multiple bands are expected for the thiophene ring skeletal vibrations. iosrjournals.org |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Often coupled with O-H in-plane bending. libretexts.org |

| O-H Bend (out-of-plane) | 910-950 | Broad, Medium | Another characteristic band for dimeric carboxylic acids. libretexts.org |

| C-I Stretch | 500-600 | Medium to Strong | The presence of two C-I bonds will give rise to characteristic absorptions in the low-frequency region. |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the thiophene ring and the C-I bonds. The spectrum is expected to show strong signals for the thiophene ring breathing modes and the C-S stretching vibrations. iosrjournals.orgpsu.edu

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| C=C Symmetric Stretch (Thiophene) | ~1400-1500 | Strong | A characteristic and intense band in the Raman spectra of thiophenes. |

| C-S Symmetric Stretch (Thiophene) | ~650-750 | Medium to Strong | Sensitive to the substitution pattern on the thiophene ring. iosrjournals.org |

| C-I Symmetric Stretch | ~150-250 | Strong | Due to the high polarizability of the C-I bond, this vibration is expected to be strong in the Raman spectrum. |

| Ring Deformation Modes | Various | Weak to Medium | Multiple bands corresponding to in-plane and out-of-plane deformations of the thiophene ring. |

The combined application of these advanced spectroscopic techniques provides a robust and detailed structural and vibrational characterization of this compound, confirming its molecular structure and providing insights into its electronic and bonding properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound through its fragmentation behavior.

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental composition with high confidence. For this compound, the molecular formula is C₅H₂I₂O₂S. nih.gov The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O, and ³²S).

The calculated monoisotopic mass serves as a key identifier in HRMS analysis, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂I₂O₂S |

| Monoisotopic Mass | 381.7814 u |

This table presents the calculated theoretical mass values for this compound.

Common fragmentation reactions for carboxylic acids include the loss of the hydroxyl group (-OH, 17 u) and the entire carboxyl group (-COOH, 45 u). libretexts.org For this compound, the following primary fragmentation steps are anticipated:

Loss of Hydroxyl Radical: The molecular ion [M]⁺˙ can lose a hydroxyl radical to form a stable acylium ion [M-OH]⁺.

Loss of Carboxyl Radical: Cleavage of the bond between the thiophene ring and the carboxyl group can result in the loss of a ·COOH radical, forming the [M-COOH]⁺ ion.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 u) from the molecular ion can occur, leading to the [M-CO₂]⁺˙ fragment.

Halogen Loss: Sequential loss of iodine atoms (I·, 127 u) from the molecular ion or subsequent fragments is a highly probable pathway. The stability of the resulting ions will influence the prevalence of these fragments.

The isotopic pattern for this molecule is dominated by the presence of two iodine atoms. Since iodine is monoisotopic (¹²⁷I), it does not contribute to a complex isotopic cluster like chlorine or bromine. However, the presence of sulfur (⁴S isotope) will result in a small M+2 peak.

Table 2: Predicted Major Mass Fragments of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₅H₂I₂O₂S]⁺˙ | Molecular Ion | 382 |

| [C₅HI₂OS]⁺ | [M-OH]⁺ | 365 |

| [C₄H₂I₂S]⁺˙ | [M-CO₂]⁺˙ | 338 |

| [C₄H₂IS]⁺ | [M-COOH-I]⁺ | 211 |

This table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound under mass spectrometry analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystal lattice, offering insights into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related halogenated thiophene structures allows for a detailed prediction of its solid-state characteristics. rsc.orgacs.org

The crystal packing of this compound is expected to be governed by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable supramolecular synthon for carboxylic acids.

Halogen Bonding: The iodine atoms on the thiophene ring are capable of acting as halogen bond donors. rsc.org The electron-withdrawing nature of the sp² carbon to which they are attached creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. This can lead to attractive interactions with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the carboxyl group or the sulfur atom of the thiophene ring (I···O or I···S interactions). These interactions play a significant role in the directional self-assembly of halogenated organic molecules. acs.org

π–π Stacking: The planar, aromatic thiophene rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov These interactions involve the overlap of the π-electron systems of adjacent rings.

The thiophene ring itself is an inherently planar aromatic system. The primary conformational flexibility in this compound arises from the orientation of the carboxylic acid group relative to the thiophene ring. The C-C bond connecting the carboxyl group to the ring allows for rotation. However, steric hindrance from the adjacent iodine atom at the 3-position and potential intramolecular interactions (such as an S···O interaction) may favor a specific, near-planar conformation in the solid state. Computational studies on similar thiophene-cored structures have been used to analyze these conformational preferences. mdpi.comnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule, providing information about its conjugated system and electronic structure.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the thiophene ring. Compared to unsubstituted thiophene, the presence of the carboxylic acid and iodine substituents will influence the absorption maxima (λ_max).

The carboxylic acid group , acting as an electron-withdrawing group, can extend the conjugation and typically causes a red-shift (bathochromic shift) of the absorption bands to longer wavelengths.

Iodine atoms also influence the electronic structure. While halogens are deactivating groups, their effect on the UV-Vis spectrum of thiophenes can be complex, often leading to bathochromic shifts. acs.org The interaction of iodine's lone pairs with the thiophene π-system and its inductive effects contribute to this. Studies on other iodinated thiophenes have shown absorption in the UV region. rsc.org

Fluorescence in molecules like this is often weak or non-existent at room temperature. The presence of heavy atoms like iodine can significantly promote intersystem crossing (from the excited singlet state to a triplet state) due to the heavy-atom effect. This process efficiently quenches fluorescence and enhances phosphorescence. Therefore, this compound is not expected to be a strong fluorophore, though theoretical and low-temperature studies could reveal its emissive properties. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

This table lists the chemical compounds mentioned in the article.

Chromophore Analysis and Electronic Transitions

The fundamental chromophore of this compound is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The electronic transitions observed in thiophene and its derivatives are primarily π → π* transitions, arising from the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system. The presence of the carboxylic acid group and the two iodine atoms extends and perturbs this chromophoric system.

The introduction of iodine atoms, which are heavy halogens with available lone pairs, is expected to influence the electronic transitions in several ways. The lone pairs on the iodine atoms can participate in n → π* transitions, although these are often weak and may be masked by the stronger π → π* bands. More significantly, the iodine atoms act as auxochromes, modifying the energy of the π and π* orbitals. This typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to the unsubstituted parent compound. This effect is due to the combination of the inductive electron-withdrawing nature of the halogens and the potential for resonance interaction of their lone pairs with the thiophene π-system.

For a closely related compound, 5-iodothiophene-2-carboxylic acid, an absorption maximum has been reported at 287 nm. This represents a significant bathochromic shift from the unsubstituted thiophene-2-carboxylic acid, illustrating the impact of a single iodine substituent. It is therefore anticipated that this compound would exhibit a λmax at a wavelength equal to or greater than that of the mono-iodinated derivative due to the additive electronic effects of the second iodine atom.

Table 1: Spectroscopic Data for Thiophene-2-carboxylic Acid and a Related Iodo-Derivative

| Compound Name | λmax (nm) | Electronic Transition |

| Thiophene-2-carboxylic acid | ~270 | π → π |

| 5-Iodothiophene-2-carboxylic acid | 287 | π → π |

Note: The data for Thiophene-2-carboxylic acid is a general approximation, while the data for 5-Iodothiophene-2-carboxylic acid is from published research. Direct experimental data for this compound is not available in the cited literature.

Influence of Substituents on Electronic Absorption and Emission Profiles

The nature and position of substituents on the thiophene-2-carboxylic acid backbone have a profound impact on the molecule's electronic absorption and emission characteristics. This is due to the electronic perturbations that substituents impart on the ground and excited states of the chromophore. A comparison of various substituted thiophene-2-carboxylic acids highlights these effects.

Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl groups (e.g., -CH3), tend to increase the electron density of the π-system, which generally leads to a bathochromic shift in the absorption maximum. For instance, 5-methylthiophene-2-carboxylic acid shows an absorption maximum at 280 nm, a 10 nm shift compared to the estimated value for the parent compound.

Conversely, strong EWGs, such as the nitro group (-NO2), significantly extend the conjugation through intramolecular charge transfer (ICT) character, resulting in a substantial bathochromic shift. 5-Nitrothiophene-2-carboxylic acid, for example, has a λmax at 325 nm, a dramatic red shift that also imparts a yellow color to the compound.

The position of the substituent is also critical. A 2-substituent on a thiophene ring generally exerts a stronger influence on the electronic properties than a 3-substituent due to more effective conjugation with the rest of the molecule.

Regarding emission profiles, many thiophene derivatives are known to be fluorescent. The emission wavelength and quantum yield are highly sensitive to the nature of the substituents and the solvent environment. Generally, substituents that promote ICT, such as a combination of a donor and an acceptor group across the thiophene ring, can lead to fluorescent materials with large Stokes shifts. While detailed emission data for this compound is not available, the presence of the heavy iodine atoms could potentially lead to quenching of fluorescence via the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 2: Influence of Substituents on the Absorption Maxima (λmax) of Thiophene-2-carboxylic Acid Derivatives

| Compound Name | Substituent(s) | Substituent Type | λmax (nm) |

| Thiophene-2-carboxylic acid | None | - | ~270 |

| 5-Chlorothiophene-2-carboxylic acid | 5-Cl | Halogen (EWG/π-donor) | 273 |

| 5-Bromothiophene-2-carboxylic acid | 5-Br | Halogen (EWG/π-donor) | 278 |

| 5-Iodothiophene-2-carboxylic acid | 5-I | Halogen (EWG/π-donor) | 287 |

| 5-Methylthiophene-2-carboxylic acid | 5-CH3 | Alkyl (EDG) | 280 |

| 5-Nitrothiophene-2-carboxylic acid | 5-NO2 | Nitro (Strong EWG) | 325 |

Source: The data in this table is primarily derived from the work of Sice (1955), providing a comparative view of substituent effects.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focusing on the compound this compound are not publicly available. As a result, the construction of a detailed article covering the quantum chemical calculations, frontier molecular orbital analysis, and electrostatic potential maps for this specific molecule, as per the requested outline, cannot be fulfilled at this time.

While general computational methodologies like Density Functional Theory (DFT), Ab Initio methods (including Hartree-Fock and Møller-Plesset Perturbation Theory), Frontier Molecular Orbital (FMO) analysis, and the generation of electrostatic potential maps are standard techniques for evaluating the electronic structure and reactivity of organic molecules, specific published findings for this compound are absent from the accessible scientific domain.

Theoretical studies are crucial for understanding the fundamental properties of a molecule. For instance, Density Functional Theory (DFT) calculations would provide insights into the optimized molecular geometry and ground state electronic properties. Ab initio methods would offer a more detailed picture of electronic correlation. Frontier Molecular Orbital (FMO) analysis , specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's reactivity, charge transfer characteristics, and optical properties. Furthermore, electrostatic potential maps would visually represent the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Although research exists on the synthesis and reactions of various halogenated thiophenes and computational studies have been performed on other thiophene derivatives, the specific combination of two iodine atoms at the 3 and 5 positions and a carboxylic acid at the 2-position of the thiophene ring has not been the subject of a detailed theoretical investigation in the available literature.

Therefore, without access to primary research data from dedicated computational studies on this compound, the generation of a scientifically accurate and data-rich article as requested is not possible.

Theoretical and Computational Chemistry Studies of 3,5 Diiodothiophene 2 Carboxylic Acid

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules like 3,5-Diiodothiophene-2-carboxylic acid. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The acidic proton of the carboxylic acid group is expected to appear at a significantly downfield chemical shift, typically in the 10-13 ppm range in ¹H NMR spectra, due to deshielding effects and hydrogen bonding. libretexts.org The single proton on the thiophene (B33073) ring (at position 4) would also have a characteristic chemical shift influenced by the adjacent iodine and sulfur atoms. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded, generally appearing between 160 and 180 ppm. libretexts.org The carbons bonded to the iodine atoms would also show significant shifts due to the heavy atom effect.

Predicted NMR Chemical Shifts for this compound This table presents illustrative predicted values based on computational models and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (on C4) | 7.5 - 8.5 | - |

| H (on COOH) | 10.0 - 13.0 | - |

| C2 (C-COOH) | - | 135 - 145 |

| C3 (C-I) | - | 80 - 90 |

| C4 (C-H) | - | 130 - 140 |

| C5 (C-I) | - | 85 - 95 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated through frequency calculations. These calculations, performed after geometric optimization, yield the harmonic vibrational frequencies and their corresponding intensities. The results are crucial for assigning the vibrational modes observed in experimental spectra. For carboxylic acids, the most characteristic vibrations include the O-H stretching of the acid, which often appears as a very broad band in the 2500-3300 cm⁻¹ region due to hydrogen-bonded dimerization, and the C=O (carbonyl) stretching, a strong absorption typically found around 1700-1750 cm⁻¹. libretexts.org The C-I stretching vibrations are expected at lower frequencies, generally below 600 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound This table presents illustrative predicted values based on computational models. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (dimer) | 2500 - 3300 | Broad, Strong |

| C=O Stretch | 1700 - 1750 | Strong |

| C=C Stretch (thiophene ring) | 1400 - 1550 | Medium |

| C-O Stretch / O-H Bend | 1200 - 1350 | Medium |

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the primary computational tool for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be determined. For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring and n → π* transitions involving the carbonyl group. The presence of iodine atoms and the carboxylic acid group as substituents on the thiophene ring will influence the energies of the molecular orbitals and thus the positions of the absorption bands.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules. nih.gov

The primary conformational freedom in this molecule involves the rotation around the C2-C(OOH) single bond, which determines the orientation of the carboxylic acid group relative to the thiophene ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them.

Furthermore, by simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can study how the solvent affects conformational preferences and the dynamics of intermolecular hydrogen bonding. nih.gov Analysis of the simulation trajectory can reveal the radial distribution functions between atoms of the solute and solvent, providing a quantitative measure of the solvation structure. This is particularly important for understanding the behavior of the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information on transition states and reaction energetics that are often difficult to probe experimentally.

For a reaction involving this compound, such as its deprotonation or participation in a cross-coupling reaction, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them.

A transition state is a first-order saddle point on the potential energy surface. Its structure can be located using various computational algorithms. Once found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cmu.edu For example, in the deprotonation of the carboxylic acid, the transition state would involve the partial transfer of the acidic proton to a base.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea) of a reaction. This is a critical parameter that governs the reaction rate. Computational methods can provide quantitative estimates of these barriers. cmu.edu By calculating the energies of the optimized reactant and transition state structures, the activation energy can be determined.

For instance, studying the kinetics of a Suzuki coupling reaction at the C-I positions would involve calculating the activation barriers for the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. Comparing the activation energies for reaction at the C3 versus the C5 position could reveal insights into the regioselectivity of the reaction. This information is vital for optimizing reaction conditions and predicting product distributions.

Illustrative Data Table for a Hypothetical Reaction Step This table presents a hypothetical example of calculated energetic data for a reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.0 |

| Calculated Parameter | Value |

| Activation Energy (Ea) | 22.5 kcal/mol |

These computational studies, by providing a detailed picture of the electronic structure, dynamics, and reactivity of this compound, serve as an indispensable complement to experimental research in chemistry and materials science.

Applications of 3,5 Diiodothiophene 2 Carboxylic Acid in Advanced Materials and Chemical Synthesis

Precursor for Optoelectronic Materials and Devices

The primary application of 3,5-Diiodothiophene-2-carboxylic acid in materials science is as a monomer for the synthesis of π-conjugated polymers and oligomers. Transition metal-catalyzed polymerization methods, such as Stille, Suzuki, and direct arylation polycondensation, utilize dihalogenated monomers to create well-defined polymer chains. nih.govrsc.orgmdpi.com The resulting polymers, featuring thiophene-2-carboxylic acid moieties, possess electronic and optical properties that can be finely tuned for specific optoelectronic applications. redalyc.orgep2-bayreuth.de

Organic Light-Emitting Diodes (OLEDs) Components

While direct application is not extensively documented, polymers derived from this compound are structurally suited for use in OLEDs. Thiophene-based polymers are widely employed as hole-transporting or emissive layers in OLED devices due to their chemical stability and charge-carrying capabilities. redalyc.org The carboxylic acid group in polymers derived from this precursor could be used to modulate the polymer's morphology or its interface with adjacent layers, potentially improving device efficiency and stability.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

In the fields of OPVs and OFETs, regioregular polythiophenes are benchmark materials. nih.gov The synthesis of novel copolymers using monomers like this compound allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is critical for efficient charge separation at the donor-acceptor interface in OPVs and for achieving high charge carrier mobility in the channels of OFETs. rsc.org The introduction of carboxylic acid groups can enhance the compatibility between the conjugated polymer and other components in a bulk heterojunction solar cell, potentially preventing large-scale phase segregation and improving device performance. redalyc.org

Conjugated Polymers and Copolymers Derived from this compound

The synthesis of conjugated polymers from this compound is primarily achieved through cross-coupling reactions. The two iodine atoms at the 3- and 5-positions allow it to act as a building block that can be polymerized with various co-monomers, such as other aromatic or heterocyclic compounds, to create donor-acceptor copolymers. nih.govrsc.org This strategy is a cornerstone of modern materials chemistry for developing low band-gap polymers that absorb a broader range of the solar spectrum. ep2-bayreuth.de The properties of the final polymer can be modulated by both the choice of co-monomer and by post-polymerization modification of the carboxylic acid group.

| Feature of Precursor | Role in Polymer Synthesis | Resulting Polymer Property |

| 3,5-Diiodo Substitution | Enables polycondensation via cross-coupling (e.g., Stille, Suzuki) | Forms the conjugated backbone of the polymer. |

| Thiophene (B33073) Ring | Core of the repeating unit | Provides good chemical stability and charge transport properties. |

| Carboxylic Acid Group | Can be modified (e.g., esterification) to improve solubility | Influences processability, solubility, and interfacial properties. |

Dye-Sensitized Solar Cells (DSSCs) Sensitizers

In DSSCs, organic dyes are used to absorb light and inject electrons into a wide-band-gap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid group is an excellent anchoring group, capable of forming a strong bond with the TiO₂ surface, which facilitates efficient electron injection. Thiophene units are frequently used as part of the π-conjugated spacer in D-π-A (Donor-π-Acceptor) dyes. Therefore, oligomers or small molecules synthesized using this compound as a central block could function as effective sensitizers in DSSCs, with the carboxylic acid serving its crucial role as the attachment point to the photoanode.

Building Block for Supramolecular Architectures and Frameworks